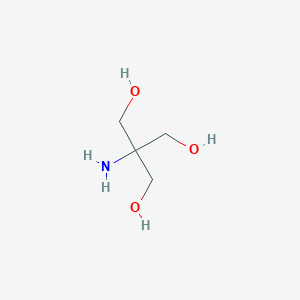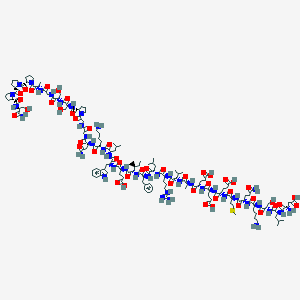
阿维替德
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is primarily being developed for the treatment of hyperinsulinemic hypoglycemia, including post-bariatric hypoglycemia and congenital hyperinsulinism . This compound works by blocking the GLP-1 receptor, thereby mitigating hypoglycemia by decreasing insulin secretion and stabilizing glucose levels .
科学研究应用
Avexitide has a wide range of scientific research applications, including:
作用机制
Avexitide exerts its effects by binding to the GLP-1 receptor on pancreatic islet beta cells, thereby blocking the action of endogenous GLP-1 . This antagonism prevents the excessive secretion of insulin, which is a common cause of hypoglycemia in conditions like post-bariatric hypoglycemia and congenital hyperinsulinism . By stabilizing insulin secretion and glucose levels, avexitide helps to mitigate the symptoms of hypoglycemia and improve patient outcomes .
安全和危害
准备方法
The synthesis of avexitide involves the chemical modification of exendin-4, a peptide originally derived from the saliva of the Gila monster. The synthetic route typically includes solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain . The reaction conditions for SPPS involve the use of protected amino acids, coupling reagents, and deprotecting agents to ensure the correct sequence and structure of the peptide . Industrial production methods for avexitide would likely involve large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to achieve the desired purity and quality .
化学反应分析
Avexitide undergoes various chemical reactions, primarily involving its peptide bonds. These reactions include:
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various coupling reagents for peptide bond formation . The major products formed from these reactions are typically modified peptides with improved therapeutic properties .
相似化合物的比较
Avexitide is unique among GLP-1 receptor antagonists due to its specific peptide structure and mechanism of action. Similar compounds include:
Exenatide: A GLP-1 receptor agonist used for the treatment of type 2 diabetes.
Liraglutide: Another GLP-1 receptor agonist with applications in diabetes and obesity management.
Dulaglutide: A long-acting GLP-1 receptor agonist used for glycemic control in diabetes.
Unlike these agonists, avexitide acts as an antagonist, making it particularly useful for conditions characterized by excessive insulin secretion . This unique mechanism of action sets avexitide apart from other GLP-1 receptor-targeting compounds and highlights its potential as a novel therapeutic agent .
属性
IUPAC Name |
4-[[2-[[2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H234N40O47S/c1-14-78(10)120(185-139(227)98(62-81-29-16-15-17-30-81)177-136(224)97(61-76(6)7)175-129(217)88(35-24-53-158-149(156)157)172-144(232)119(77(8)9)184-122(210)79(11)164-126(214)90(41-46-114(199)200)168-131(219)91(42-47-115(201)202)169-132(220)92(43-48-116(203)204)170-134(222)94(50-58-237-13)171-130(218)89(40-45-109(153)194)167-127(215)86(33-20-22-51-150)166-140(228)103(72-192)182-137(225)95(59-74(2)3)174-123(211)84(152)64-118(207)208)145(233)173-93(44-49-117(205)206)133(221)178-99(63-82-66-159-85-32-19-18-31-83(82)85)138(226)176-96(60-75(4)5)135(223)165-87(34-21-23-52-151)128(216)179-100(65-110(154)195)124(212)161-67-111(196)160-69-113(198)186-54-25-36-105(186)142(230)183-104(73-193)141(229)181-102(71-191)125(213)162-68-112(197)163-80(12)146(234)188-56-27-38-107(188)148(236)189-57-28-39-108(189)147(235)187-55-26-37-106(187)143(231)180-101(70-190)121(155)209/h15-19,29-32,66,74-80,84,86-108,119-120,159,190-193H,14,20-28,33-65,67-73,150-152H2,1-13H3,(H2,153,194)(H2,154,195)(H2,155,209)(H,160,196)(H,161,212)(H,162,213)(H,163,197)(H,164,214)(H,165,223)(H,166,228)(H,167,215)(H,168,219)(H,169,220)(H,170,222)(H,171,218)(H,172,232)(H,173,233)(H,174,211)(H,175,217)(H,176,226)(H,177,224)(H,178,221)(H,179,216)(H,180,231)(H,181,229)(H,182,225)(H,183,230)(H,184,210)(H,185,227)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H4,156,157,158) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEVKKHALHSUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C149H234N40O47S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: Exendin (9-39) acts as a potent and specific antagonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R) [, , , , , , , ]. By competitively binding to GLP-1R, it blocks the actions of endogenous GLP-1, a hormone released from the gut that typically stimulates insulin secretion and inhibits glucagon secretion [, , ]. This antagonism leads to several downstream effects, including:
- Reduced Insulin Secretion: Exendin (9-39) effectively diminishes glucose-stimulated insulin release from pancreatic β-cells [, , , ].
- Increased Glucagon Secretion: By blocking GLP-1's inhibitory effect on glucagon, Exendin (9-39) can lead to increased glucagon levels [, ].
- Modulation of Gastric Emptying: Exendin (9-39) has been shown to influence gastric emptying rates, but the direction of this effect (acceleration or delay) might depend on factors like dose and experimental model [, ].
ANone: While the provided abstracts do not contain detailed spectroscopic data, the following information can be derived:
- Molecular Formula: Exendin (9-39) is a 31 amino acid peptide fragment of Exenatide []. The exact sequence is His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser [].
ANone: The abstracts primarily focus on the biological activity and therapeutic potential of Exendin (9-39). Information regarding material compatibility and stability under various conditions (temperature, pH, solvents) is not discussed.
A: Exendin (9-39) is a peptide hormone antagonist and does not exhibit catalytic properties. It functions by binding to a receptor and blocking its activation, not by catalyzing chemical reactions [, ].
ANone: The provided research abstracts do not mention the use of computational chemistry, simulations, QSAR models, or related methods in the study of Exendin (9-39).
A: While specific SAR studies are not detailed in these abstracts, it is known that Exendin (9-39) is a truncated form of the GLP-1R agonist exendin-4, which itself is derived from the venom of the Gila monster []. The truncation is responsible for converting Exendin (9-39) into a GLP-1R antagonist []. This suggests that the N-terminal region of exendin-4 is crucial for receptor activation, while the truncated form (Exendin (9-39)) retains binding affinity but lacks the ability to activate the receptor, thus acting as an antagonist.
ANone: The provided abstracts do not contain information about specific SHE regulations pertaining to Exendin (9-39). As a peptide drug in development, it would be subject to standard regulatory guidelines and assessments for safety, environmental impact, and responsible handling.
ANone: Several abstracts highlight the efficacy of Exendin (9-39) in both in vitro and in vivo settings:
- In Vitro: Exendin (9-39) effectively inhibits GLP-1-induced insulin secretion in isolated pancreatic islets from various models, including wild-type mice, a mouse model of hyperinsulinism (Sur1-/- mice), and islets from an infant with congenital hyperinsulinism [].
- In Vivo:
- Animal models: Exendin (9-39) administration reduces postprandial insulin concentrations and ameliorates hypoglycemia in rodent models [, ].
- Clinical Studies: Preliminary clinical trials demonstrate that subcutaneous injection of Exendin (9-39) attenuates the insulinotropic effect of GLP-1 and prevents hypoglycemia in patients with post-bariatric hypoglycemia [, , ].
ANone: The provided abstracts do not mention specific mechanisms of resistance or cross-resistance to Exendin (9-39). As a peptide drug targeting the GLP-1R, potential resistance mechanisms could involve receptor mutations or downstream signaling alterations.
A: While specific historical milestones are not outlined, the research highlights the evolution of understanding regarding the role of GLP-1 in glucose homeostasis and the development of Exendin (9-39) as a tool to investigate and potentially treat conditions related to GLP-1 overactivity [, , ]. The identification of Exendin (9-39) as a GLP-1R antagonist provided a valuable research tool to dissect the physiological and pharmacological roles of GLP-1 [, ]. Furthermore, the promising results from early clinical trials suggest that Exendin (9-39) could potentially represent a first-in-class treatment for post-bariatric hypoglycemia [, , ], marking a significant milestone in addressing this challenging condition.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

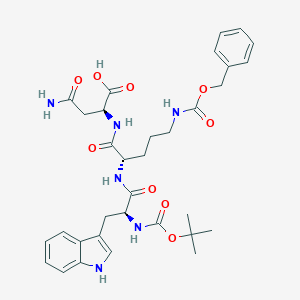
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)

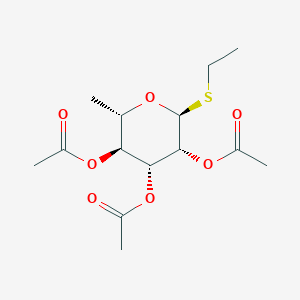

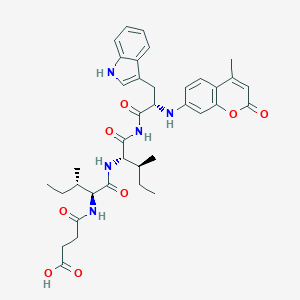
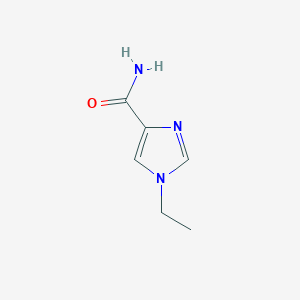
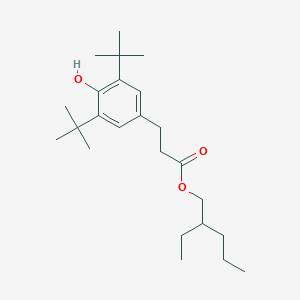
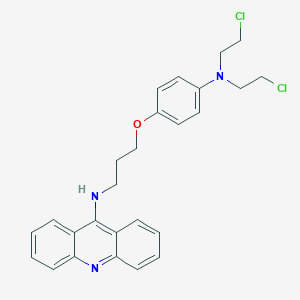
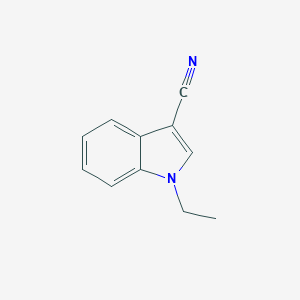
![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)

